molecular formula C27H32N2O4 B11602543 Butyl 4-[3-(4-benzylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate

Butyl 4-[3-(4-benzylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate

Cat. No.: B11602543
M. Wt: 448.6 g/mol
InChI Key: RQCNVDFMUHOHNL-UHFFFAOYSA-N
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Description

Butyl 4-[3-(4-benzylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate is a complex organic compound that features a combination of piperidine and pyrrolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-[3-(4-benzylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:

    Formation of the Piperidine Ring: This step involves the reaction of benzyl chloride with piperidine under basic conditions to form 4-benzylpiperidine.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Coupling Reaction: The final step involves coupling the piperidine and pyrrolidine intermediates with butyl 4-benzoate under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-[3-(4-benzylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or butyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Butyl 4-[3-(4-benzylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butyl 4-[3-(4-benzylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-((4-benzylpiperidin-1-yl)methyl)piperidine-1-carboxylate
  • tert-Butyl 4-(1-benzylpiperidin-4-yl)piperazine-1-carboxylate

Uniqueness

Butyl 4-[3-(4-benzylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate is unique due to its specific combination of piperidine and pyrrolidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H32N2O4

Molecular Weight

448.6 g/mol

IUPAC Name

butyl 4-[3-(4-benzylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate

InChI

InChI=1S/C27H32N2O4/c1-2-3-17-33-27(32)22-9-11-23(12-10-22)29-25(30)19-24(26(29)31)28-15-13-21(14-16-28)18-20-7-5-4-6-8-20/h4-12,21,24H,2-3,13-19H2,1H3

InChI Key

RQCNVDFMUHOHNL-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)CC4=CC=CC=C4

Origin of Product

United States

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